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molecular formula C7H12O2 B8513222 2-Vinyl-5-methyl-1,3-dioxane

2-Vinyl-5-methyl-1,3-dioxane

Cat. No. B8513222
M. Wt: 128.17 g/mol
InChI Key: IMBQFRVNELCSTF-UHFFFAOYSA-N
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Patent
US04105677

Procedure details

A process for producing tetrahydrofuran which comprises (1) continuously feeding and reacting 2-methyl-1,3-propanediol and acrolein to form 2-vinyl-5-methyl-1,3-dioxane in a condensation reaction zone; (2) continuously withdrawing the 2-vinyl-5-methyl-1,3-dioxane from said condensation reaction zone and continuously feeding the 2-vinyl-5-methyl-1,3-dioxane into a hydroformylation reaction zone to produce a mixture of 2-(5-methyl-1',3'-dioxane)propionaldehyde and 3-(5'-methyl-1',3'-dioxane)propionaldehyde in the presence of a hydroformylation catalyst at a temperature between about 25° and 200° C and a pressure between about 15 and 300 psi; (3) continuously withdrawing the propionaldehyde mixture and catalyst from the hydroformylation reaction zone; (4) continuously separating and recycling the hydroformylation catalyst to the hydroformylation reaction zone; (5) continuously feeding and contacting the propionaldehyde mixture with hydrogen in a hydrogenation zone in the presence of a hydrogenation catalyst at a temperature between about 180° and 225° C and a pressure between about 100 and 1000 psi in an aqueous medium maintained at a pH between about 0.2 and 3 with a water-soluble acid to produce a product mixture of tetrahydrofuran and 2-methyl-1,3-propanediol; (6) continuously recovering the tetrahydrofuran and 2-methyl-1,3-propanediol as separate components; and (7) continuously recycling the 2-methyl-1,3-propanediol to the first step condensation reaction zone.
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C]=O.[H][H].[CH3:5][CH:6]([CH2:9][OH:10])[CH2:7][OH:8].[CH:11]([CH:13]=[CH2:14])=O>O1CCCC1>[CH:13]([CH:14]1[O:10][CH2:9][CH:6]([CH3:5])[CH2:7][O:8]1)=[CH2:11] |f:0.1,^3:0|

Inputs

Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O.[H][H]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CO)CO
Step Three
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1OCC(CO1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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